molecular formula C8H9NO2S B8632456 2,5-Dimethyl-4-nitrobenzenethiol

2,5-Dimethyl-4-nitrobenzenethiol

Cat. No.: B8632456
M. Wt: 183.23 g/mol
InChI Key: QPAZSCKXSOWDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4-nitrobenzenethiol (CAS 38405-48-0) is a valuable research compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It is supplied as a solid and should be stored sealed in a dry place at room temperature, with some suppliers recommending storage between 2-8°C . This compound serves as a versatile building block in synthetic chemistry. Established synthetic routes often involve nitration and thiolation steps, where reaction conditions such as temperature (e.g., 70–80°C), stoichiometry, and the use of an inert atmosphere are critical for optimizing yield and preventing oxidation of the thiol group . For characterization and quality control, key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substituent positions, High-Resolution Mass Spectrometry (HRMS) to validate molecular weight, and High-Performance Liquid Chromatography (HPLC) to ensure purity . In biological research, 2,5-Dimethyl-4-nitrobenzenethiol is a candidate for preliminary screening assays. It can be evaluated for antimicrobial potential using broth microdilution methods to determine minimum inhibitory concentrations (MIC), and for anticancer activity via MTT assays on established cell lines such as HeLa and MCF-7 . Researchers are advised that this compound is classified with the signal word "Danger" and carries hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Appropriate personal protective equipment, including gloves and eye protection, is essential when handling this material . This product is intended For Research Use Only . It is not classified as a drug or pharmaceutical and is strictly not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2,5-dimethyl-4-nitrobenzenethiol

InChI

InChI=1S/C8H9NO2S/c1-5-4-8(12)6(2)3-7(5)9(10)11/h3-4,12H,1-2H3

InChI Key

QPAZSCKXSOWDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S)C)[N+](=O)[O-]

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dimethyl-4-nitrobenzenethiol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration and thiolation steps. A common approach is modifying 2,5-dimethylnitrobenzene precursors via nucleophilic aromatic substitution with a thiol source. For example, refluxing intermediates in dry methanol with trifluoroacetic acid as a catalyst (5–8 hours) can yield thiol derivatives, as seen in analogous syntheses . Optimizing stoichiometry and temperature (e.g., 70–80°C) improves yield, while inert atmospheres prevent thiol oxidation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2,5-Dimethyl-4-nitrobenzenethiol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., NOESY for spatial arrangement of methyl/nitro groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy identifies thiol (-SH) stretches (~2550 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram+/Gram– bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SAR) can be explored by comparing derivatives, as demonstrated in benzothiazepine studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved during characterization?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Use Differential Scanning Calorimetry (DSC) to confirm melting point consistency. For NMR, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. Recrystallization in polar/non-polar solvents (e.g., ethanol/hexane) can isolate pure phases. Validate against computational predictions (DFT for NMR chemical shifts) .

Q. What strategies optimize reaction yields in large-scale syntheses of 2,5-Dimethyl-4-nitrobenzenethiol?

  • Methodological Answer : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions. Catalytic systems (e.g., Pd/C for nitro reduction intermediates) improve efficiency. Design-of-Experiments (DoE) models (e.g., factorial designs) identify critical parameters (temperature, catalyst loading). Monitor reaction progress via inline FTIR or Raman spectroscopy .

Q. How do substituent modifications (e.g., methyl/nitro group positions) alter biological activity?

  • Methodological Answer : Synthesize analogs (e.g., 2,4-dimethyl or 3-nitro variants) and compare bioactivity. Use molecular docking to predict interactions with targets (e.g., bacterial enzymes or cancer-related kinases). Pair this with in vitro assays to validate hypotheses. For example, nitro group positioning significantly impacts redox properties and antimicrobial efficacy, as shown in benzothiazepine derivatives .

Data Contradiction Analysis

  • Example : If antimicrobial activity varies across studies, consider assay conditions (e.g., pH affecting thiol stability). Replicate experiments under standardized protocols (CLSI guidelines) and use statistical tools (ANOVA with post-hoc tests) to assess significance. Meta-analyses of published data can identify trends obscured by methodological differences .

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